molecular formula C12H19BN2O3 B1420046 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine CAS No. 1186041-95-1

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

Cat. No.: B1420046
CAS No.: 1186041-95-1
M. Wt: 250.1 g/mol
InChI Key: MAEIIGLRQYXLMW-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is an organic compound with the molecular formula C12H19BN2O3. It is a boronic ester derivative of pyrazine, characterized by the presence of an ethoxy group and a dioxaborolane ring. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Scientific Research Applications

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is widely used in:

    Chemistry: As a building block in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals.

    Biology: In the development of bioactive molecules and probes for biological studies.

    Medicine: As an intermediate in the synthesis of potential therapeutic agents.

    Industry: In the production of advanced materials and polymers.

Safety and Hazards

While specific safety and hazard information for “2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine” is not available, similar compounds like 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have hazard statements H226 - H319 - H335 .

Biochemical Analysis

Biochemical Properties

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophilic groups. For instance, it has been shown to inhibit serine proteases by forming a covalent adduct with the active site serine residue, thereby blocking substrate access and enzymatic activity . Additionally, this compound can interact with lectins and other carbohydrate-binding proteins, influencing glycoprotein recognition and signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are multifaceted. This compound has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of kinases involved in cell proliferation and survival, leading to altered phosphorylation states of key signaling proteins . Furthermore, this compound has been reported to affect gene expression by modulating transcription factor activity and chromatin structure . These cellular effects collectively influence cell function, including growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, the mechanism of action of this compound involves several key interactions. The boronic ester group of this compound can form reversible covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or activation . For instance, it can inhibit proteases by forming a covalent adduct with the active site serine residue, thereby blocking substrate access and enzymatic activity . Additionally, this compound can bind to transcription factors and other DNA-binding proteins, modulating their activity and influencing gene expression . These molecular interactions underpin the biochemical and cellular effects of this compound.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over time . In in vitro studies, prolonged exposure to this compound has been shown to result in sustained inhibition of enzyme activity and persistent changes in gene expression . In in vivo studies, the long-term effects of this compound on cellular function include alterations in metabolic pathways and cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and apoptosis . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced biochemical and cellular effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . Additionally, it can influence metabolic flux by modulating the activity of key enzymes in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can result in changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments . The localization and accumulation of this compound can influence its biochemical and cellular effects, as well as its overall pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, it can be localized to the nucleus, where it interacts with transcription factors and DNA-binding proteins to modulate gene expression . Additionally, it can be directed to the mitochondria, where it influences metabolic pathways and cellular energy production . The subcellular localization of this compound is essential for its role in various biochemical and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine typically involves the borylation of 2-ethoxy-5-bromopyrazine. This reaction is carried out using bis(pinacolato)diboron in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures (around 80-100°C) to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may employ more robust catalysts and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine primarily undergoes:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.

    Oxidation: The compound can be oxidized to form pyrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or DMF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Pyrazine N-oxides.

    Substitution: Substituted pyrazines with various functional groups.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This mechanism is crucial in the synthesis of various organic compounds, enabling the construction of complex molecular architectures.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

Compared to its analogs, 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine offers unique reactivity due to the presence of the pyrazine ring, which can engage in additional interactions and reactions. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic properties.

Properties

IUPAC Name

2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O3/c1-6-16-10-8-14-9(7-15-10)13-17-11(2,3)12(4,5)18-13/h7-8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEIIGLRQYXLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301172015
Record name 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301172015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186041-95-1
Record name 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186041-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301172015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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